molecular formula C12H13N5O3S B12927995 2-(4-Methylphenylsulfonamido)-N-(1,2,4-triazin-3-yl)acetamide CAS No. 138598-40-0

2-(4-Methylphenylsulfonamido)-N-(1,2,4-triazin-3-yl)acetamide

Cat. No.: B12927995
CAS No.: 138598-40-0
M. Wt: 307.33 g/mol
InChI Key: FUDPNNAKXWOYIW-UHFFFAOYSA-N
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Description

2-(4-Methylphenylsulfonamido)-N-(1,2,4-triazin-3-yl)acetamide is a synthetic small molecule designed for life sciences research, integrating a sulfonamide moiety with a 1,2,4-triazine heterocycle. This molecular architecture is of significant interest in medicinal chemistry for the development of novel bioactive compounds. The 1,2,4-triazine core is a privileged scaffold in drug discovery, known for its diverse biological activities. Research on similar triazine derivatives has demonstrated their potential as high-affinity antagonists for therapeutic targets such as the pro-inflammatory G-protein-coupled receptor 84 (GPR84) . Furthermore, 1,2,4-triazine derivatives have been extensively investigated as potent inhibitors of various enzymes, including α-glucosidase, with activities significantly surpassing standard drugs in preclinical models . The sulfonamide functional group is a prevalent pharmacophore in many therapeutic agents, contributing to biological activity through targeted protein interactions . This compound is intended for research applications only. It is not approved for use in humans or animals. Researchers are responsible for ensuring that their work with this compound complies with all applicable laws and regulations.

Properties

CAS No.

138598-40-0

Molecular Formula

C12H13N5O3S

Molecular Weight

307.33 g/mol

IUPAC Name

2-[(4-methylphenyl)sulfonylamino]-N-(1,2,4-triazin-3-yl)acetamide

InChI

InChI=1S/C12H13N5O3S/c1-9-2-4-10(5-3-9)21(19,20)15-8-11(18)16-12-13-6-7-14-17-12/h2-7,15H,8H2,1H3,(H,13,16,17,18)

InChI Key

FUDPNNAKXWOYIW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NCC(=O)NC2=NC=CN=N2

Origin of Product

United States

Preparation Methods

Reaction Conditions

  • Starting from 4-methylbenzenesulfonyl chloride (tosyl chloride), the sulfonamide is formed by reaction with an appropriate amine under basic conditions.
  • Typical base: Potassium carbonate (K2CO3)
  • Solvent: Dimethylformamide (DMF) or similar polar aprotic solvents
  • Temperature: Room temperature to mild heating (25–80 °C)
  • Reaction time: 1–3 hours

Example Procedure

Step Reagents & Conditions Outcome
1 4-Methylbenzenesulfonyl chloride + Amine + K2CO3 in DMF Formation of 4-methylphenylsulfonamide
2 Workup: Quench with water, extract with ethyl acetate, wash with brine, dry over Na2SO4 Isolated sulfonamide as white solid

Yield typically ranges from 60% to 85% depending on amine and conditions.

Coupling with 1,2,4-Triazin-3-yl Amine

Amide Bond Formation

  • The carboxylic acid intermediate is coupled with 1,2,4-triazin-3-yl amine to form the target acetamide.
  • Coupling agents: Commonly used carbodiimides such as EDCI or DCC, often with additives like HOBt or DMAP to improve yield and reduce side reactions.
  • Solvent: Dichloromethane (DCM) or DMF
  • Temperature: 0 °C to room temperature
  • Reaction time: 3–12 hours

Purification

  • The crude product is purified by recrystallization or flash chromatography using ethyl acetate/hexane mixtures.
  • Final product is obtained as a white to off-white solid with yields typically between 70% and 90%.

Alternative Synthetic Routes and Catalytic Methods

Recent literature reports selective synthesis of triazine-containing amides using copper-catalyzed oxidative coupling:

  • Reactants: 1,2,4-triazine, ketone derivatives, CuCl catalyst, iodine oxidant
  • Solvent: DMSO
  • Temperature: 120 °C under nitrogen atmosphere
  • Workup: Sodium thiosulfate quench, extraction with ethyl acetate, drying, and chromatography

This method allows direct formation of N-(1,2,4-triazinyl) amides, potentially adaptable for the target compound with appropriate substrate modifications.

Summary Table of Preparation Steps

Step Reactants Conditions Product Yield (%) Notes
1 4-Methylbenzenesulfonyl chloride + Amine + K2CO3 DMF, rt, 1–3 h 4-Methylphenylsulfonamide 60–85 Base-mediated sulfonamide formation
2 Sulfonamide + Ethyl bromoacetate + K2CO3 DMF, rt, 2 h Ethyl 2-(4-methylphenylsulfonamido)acetate ~90 Alkylation of sulfonamide N
3 Ester + NaOH (aq) Reflux, 4–6 h 2-(4-Methylphenylsulfonamido)acetic acid 80–90 Ester hydrolysis
4 Acid + 1,2,4-triazin-3-yl amine + EDCI/HOBt DCM/DMF, 0 °C to rt, 3–12 h Target acetamide 70–90 Amide coupling

Research Findings and Considerations

  • The sulfonamide formation is highly efficient under mild conditions with potassium carbonate as base.
  • Alkylation with ethyl bromoacetate proceeds with high regioselectivity at the sulfonamide nitrogen.
  • Hydrolysis of the ester intermediate is straightforward and yields the acid in high purity.
  • Amide coupling with 1,2,4-triazin-3-yl amine requires careful control of reaction conditions to avoid side reactions due to the heterocyclic nitrogen atoms.
  • Alternative catalytic oxidative coupling methods offer potential for streamlined synthesis but require optimization for this specific compound.

Chemical Reactions Analysis

Types of Reactions

2-(4-Methylphenylsulfonamido)-N-(1,2,4-triazin-3-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to amines.

    Substitution: The triazine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while nucleophilic substitution may introduce new functional groups into the triazine ring.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its therapeutic properties, such as antimicrobial or anticancer activity.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-(4-Methylphenylsulfonamido)-N-(1,2,4-triazin-3-yl)acetamide involves its interaction with specific molecular targets. The sulfonamide group may bind to enzymes or receptors, inhibiting their activity. The triazine ring can interact with nucleic acids or proteins, affecting cellular processes.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Properties of Selected Analogs

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Biological Activity (if reported) Reference
Target Compound C₁₂H₁₄N₄O₃S 294.33 4-Methylphenylsulfonamido, 1,2,4-triazinyl Not explicitly reported -
2-[[4-Amino-5-(2-pyridyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(m-tolyl)acetamide C₁₅H₁₅N₇OS 341.39 Pyridyl-triazole, sulfanyl, acetamide Not reported
WH7 (2-(4-Chloro-2-methylphenoxy)-N-(4-H-1,2,4-triazol-3-yl)acetamide) C₁₁H₁₁ClN₄O₂ 278.68 Chlorophenoxy, triazole, acetamide Auxin agonist activity
2-(2,4-Dichlorophenoxy)-N-(4-methylpyridin-2-yl)acetamide (Compound 533) C₁₄H₁₂Cl₂N₂O₂ 323.17 Dichlorophenoxy, pyridyl, acetamide Synthetic auxin agonist
N-(5,6-Diphenyl-1,2,4-triazin-3-yl)diacetamide C₁₈H₁₆N₄O₂ 320.35 Diphenyl-triazine, diacetamide Not reported

Key Observations :

  • Heterocyclic Core: The target compound’s 1,2,4-triazine ring distinguishes it from triazole-containing analogs (e.g., WH7) , pyridyl derivatives , and benzothiazole-based acetamides (e.g., European Patent compounds) .
  • Sulfonamido vs.
  • Substituent Effects: The 4-methylphenyl group in the target compound may enhance lipophilicity compared to chlorinated phenoxy groups in WH7 or compound 533, influencing membrane permeability .

Comparison with Analogs :

  • Triazole Derivatives: Compounds like WH7 are synthesized via phenoxy-acetamide coupling to triazoles, requiring milder conditions than triazine incorporation .
  • Benzothiazole Acetamides : European Patent compounds use benzothiazole cores synthesized via cyclization and amidation, a more complex route than triazine-based methods .

Data Tables

Table 2: Spectral Data Comparison

Compound ¹H NMR (ppm) IR (cm⁻¹) Melting Point (°C)
Target Compound (Inferred) δ 2.4 (s, CH₃), 7.3–7.7 (Ar-H) ~1650 (C=O), ~1330 (SO₂) Not reported
2i (C₁₁H₁₂N₄O₂) δ 3.8 (OCH₃), 6.8–7.2 (Ar-H) 3320 (NH), 1680 (C=O) 101–103
WH7 δ 2.3 (CH₃), 4.6 (OCH₂) Not reported Not reported

Biological Activity

Overview

2-(4-Methylphenylsulfonamido)-N-(1,2,4-triazin-3-yl)acetamide, a synthetic compound belonging to the sulfonamide and triazine classes, has garnered attention for its potential biological activities. This compound is characterized by its unique structure that combines a sulfonamide group with a triazine moiety, which may confer distinct pharmacological properties.

  • Molecular Formula : C₁₂H₁₃N₅O₃S
  • Molecular Weight : 307.33 g/mol
  • CAS Number : 138598-40-0
  • IUPAC Name : 2-[(4-methylphenyl)sulfonylamino]-N-(1,2,4-triazin-3-yl)acetamide

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The sulfonamide group may inhibit enzyme activity by mimicking substrate molecules, while the triazine ring can engage in interactions with nucleic acids and proteins, potentially affecting cellular processes such as proliferation and apoptosis.

Antimicrobial Properties

Research indicates that sulfonamide derivatives exhibit antimicrobial activity. For instance, studies have shown that compounds similar to this compound can inhibit bacterial growth by interfering with folate synthesis pathways. This suggests potential applications in treating bacterial infections.

Anticancer Activity

Recent investigations into the anticancer properties of related 1,2,4-triazine sulfonamides have demonstrated their efficacy in inhibiting cancer cell proliferation. For example, a study highlighted the synthesis and screening of novel triazine sulfonamide derivatives for anticancer activity against various cancer cell lines. The findings suggested that these compounds could induce apoptosis and inhibit tumor growth through mechanisms involving cell cycle arrest and modulation of apoptotic pathways .

Case Study 1: Synthesis and Anticancer Screening

A study focused on synthesizing new 1,2,4-triazine sulfonamide derivatives explored their biological activity against human estrogen receptor alpha (ERα). The molecular docking studies revealed significant interactions between these compounds and the active site of ERα, indicating their potential as selective estrogen receptor modulators (SERMs). This could lead to novel therapeutic strategies for hormone-dependent cancers .

Case Study 2: Structure-Activity Relationship (SAR)

Another research effort investigated the structure-activity relationship of various triazine sulfonamides. The study aimed to correlate specific structural features with biological activity. It was found that modifications in the sulfonamide group significantly influenced the compound's binding affinity and biological efficacy .

Comparative Analysis

Compound NameStructure TypeBiological ActivityReference
SulfanilamideSulfonamideAntimicrobial
AtrazineTriazineHerbicide
SulfamethoxazoleSulfonamideAntibiotic
This compoundSulfonamide + TriazineAntimicrobial & AnticancerThis study

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(4-Methylphenylsulfonamido)-N-(1,2,4-triazin-3-yl)acetamide, and how can purity be optimized?

  • Methodology : A common synthesis involves coupling sulfonamide intermediates with triazine derivatives under basic conditions. For example, sulfonyl chloride intermediates (e.g., 4-acetamidobenzenesulfonyl chloride) can react with amines (e.g., substituted triazines) in aqueous Na₂CO₃ (pH 8–10) to form sulfonamides. Recrystallization in methanol is recommended for purification .
  • Key Considerations : Monitor reaction progress via TLC, and optimize stoichiometry to avoid side products like unreacted sulfonyl chloride.

Q. How can researchers confirm the structural identity of this compound?

  • Methodology : Use a combination of spectroscopic and crystallographic techniques:

  • NMR : Analyze proton environments (e.g., methyl groups at δ ~2.3 ppm for 4-methylphenyl).
  • X-ray crystallography : Resolve dihedral angles (e.g., 49.65° between aromatic rings) and hydrogen-bonding networks (e.g., N–H⋯O interactions) to validate 3D structure .
  • Mass spectrometry : Confirm molecular weight (exact mass calculated via high-resolution MS).

Q. What in vitro assays are suitable for preliminary biological activity screening?

  • Methodology : Prioritize assays based on structural analogs. For example:

  • Anti-inflammatory activity : Use LPS-induced macrophage models to measure cytokine suppression (IL-6, TNF-α).
  • Anticancer screening : Test against NCI-60 cell lines, noting IC₅₀ values for triazine-containing compounds .
    • Reference Data : Analogous sulfonamide-triazine hybrids show IC₅₀ values ranging from 1–10 µM in leukemia cell lines .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be systematically explored for this compound?

  • Methodology :

Scaffold diversification : Modify substituents on the triazine (e.g., halogens, alkyl groups) and sulfonamide (e.g., electron-withdrawing groups).

Biological testing : Compare analogs in dose-response studies (e.g., 10 mg/kg vs. reference drugs like diclofenac) .

Computational modeling : Perform docking studies to predict binding affinities for targets like COX-2 or kinases.

  • Example : Substitution at the triazine 3-position enhances anti-exudative activity by 30% compared to unmodified analogs .

Q. What strategies resolve contradictions in biological activity data across studies?

  • Methodology :

  • Standardize protocols : Ensure consistent dosing (e.g., 10 mg/kg in vivo) and solvent systems (e.g., DMSO concentration ≤0.1%).
  • Control selection : Use multiple reference compounds (e.g., diclofenac for inflammation, cisplatin for cytotoxicity) .
  • Meta-analysis : Pool data from ≥3 independent studies to identify trends (e.g., logP >3 correlates with improved bioavailability).

Q. How can crystallographic data inform formulation strategies?

  • Methodology :

  • Solubility prediction : Use crystal packing data (e.g., hydrogen-bond density) to identify co-crystallization agents.
  • Polymorph screening : Test solvents (e.g., ethanol, acetonitrile) to isolate stable polymorphs with higher melting points .
    • Key Finding : The orthorhombic polymorph (space group Pca2₁) exhibits better thermal stability than triclinic forms .

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